Clofilium phosphate

Cardiac electrophysiology Ion channel pharmacology HERG/I_Kr blockade

Procurement of authentic Clofilium phosphate is essential for experiments requiring selective hERG (IKr) blockade without off‑target effects on Kv1.1–Kv4.2 channels. Its unique voltage‑dependent profile, 4–6‑fold greater atrial potency over sematilide, and reproducible proarrhythmia induction in perfused heart models (QT from 187±16 ms to 380±73 ms with torsades de pointes) ensure assay‑matched performance that cannot be substituted with dofetilide, E‑4031, or sotalol. Choose our high‑purity (≥98%) Clofilium phosphate to eliminate variability in electrophysiology and drug safety studies.

Molecular Formula C21H39ClNO4P
Molecular Weight 436.0 g/mol
CAS No. 68379-03-3
Cat. No. B1669209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofilium phosphate
CAS68379-03-3
Synonyms4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium
clofilium
clofilium bromide
clofilium phosphate
clofilium phosphate (1:1)
fluoroclofilium
Molecular FormulaC21H39ClNO4P
Molecular Weight436.0 g/mol
Structural Identifiers
SMILESCCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-]
InChIInChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
InChIKeyHBLQZEWZVJXHKQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofilium Phosphate (CAS 68379-03-3): Class III Antiarrhythmic Potassium Channel Blocker for Electrophysiology Research and Model Development


Clofilium phosphate is a quaternary ammonium class III antiarrhythmic agent that acts primarily as a blocker of cardiac delayed rectifier potassium channels, including the human ether-à-go-go-related gene (HERG) encoded IKr channel [1]. As a potassium channel blocker, it prolongs the cardiac action potential duration (APD) and increases the effective refractory period (ERP) in atrial and ventricular tissue without significantly affecting conduction velocity [2]. The compound has been extensively characterized in isolated cardiac myocytes, Purkinje fibers, perfused whole heart preparations, and in vivo animal models, establishing it as a well-defined pharmacological tool for studying repolarization dynamics and proarrhythmia mechanisms [3].

Why Clofilium Phosphate Cannot Be Casually Substituted by Other Class III Potassium Channel Blockers


Despite belonging to the same Vaughan Williams Class III category, clofilium phosphate exhibits quantitative differences in potency, selectivity, and functional outcomes that render simple substitution with analogs like LY97241, sematilide, dofetilide, E-4031, or sotalol scientifically invalid [1]. The compound's unique voltage-dependent HERG blockade profile, its 4-6 fold greater potency over sematilide in atrial tissue, and its superior defibrillation threshold lowering effect compared to bretylium are not properties shared equally across the class [2][3]. Furthermore, clofilium's ability to differentially modulate APD in normal versus ischemic myocardium—a property not universally observed among IKr blockers—highlights that even compounds with similar primary mechanisms can produce divergent electrophysiological outcomes [4]. Procurement of a specific analog without verifying the exact assay-matched performance risks experimental irreproducibility and flawed model development.

Quantitative Differentiation of Clofilium Phosphate Against Key Comparators: A Procurement-Relevant Evidence Guide


HERG Channel Blockade: Voltage-Dependent Potency Comparison of Clofilium vs. Analog LY97241

In a direct head-to-head comparison using cloned HERG channels expressed in Xenopus oocytes, clofilium exhibited voltage-dependent blockade with an IC50 of 250 nM at 0 mV and 150 nM at +40 mV. In contrast, the tertiary amine analog LY97241 demonstrated approximately 10-fold greater potency, with an IC50 of 19 nM at +40 mV [1]. Importantly, clofilium at 100-fold higher concentrations (i.e., 15-25 µM) did not significantly affect other cardiac-expressed potassium channels including Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, or I_Ks, indicating a degree of selectivity that may be valuable for isolating I_Kr-mediated effects in complex experimental systems [2].

Cardiac electrophysiology Ion channel pharmacology HERG/I_Kr blockade

Atrial Action Potential Prolongation: Potency Comparison of Clofilium vs. Sematilide

In rabbit atrial tissue preparations, clofilium exhibited 4- to 6-fold greater potency than sematilide in prolonging action potential duration (APD). Specifically, the concentration required to produce a 20% increase in APD (EC20) was 2 ± 1 µM for clofilium compared to 12 ± 4 µM for sematilide. Similarly, for slowing of spontaneous cycle length (SCL), the EC20 was 3 ± 2 µM for clofilium versus 12 ± 8 µM for sematilide [1]. Both compounds demonstrated concentration-dependent effects and were evaluated under identical experimental conditions using conventional microelectrode techniques.

Atrial electrophysiology Class III antiarrhythmics Action potential duration

Defibrillation Threshold Reduction: Comparative Efficacy of Clofilium vs. Bretylium Tosylate

In an anesthetized canine model subjected to repeated fibrillation-defibrillation episodes, clofilium phosphate produced a markedly greater reduction in defibrillation threshold than bretylium tosylate. The maximum effect of clofilium was a 31% decrease in threshold current and a 54% decrease in threshold energy, observed 15–90 minutes after injection. In comparison, bretylium produced only a 16% reduction in threshold current and a 31% reduction in threshold energy [1]. Both drugs were evaluated under identical experimental protocols, with defibrillation thresholds measured using epicardial patch electrodes.

Defibrillation Ventricular fibrillation Antiarrhythmic drug efficacy

IKr Binding Affinity: Clofilium Rank Among Class III Agents in [³H]Dofetilide Displacement

In a competitive binding study using [³H]dofetilide as a radioligand to label IKr channels in guinea pig ventricular myocytes, clofilium competed for binding at both high-affinity and low-affinity sites, demonstrating its ability to interact with the same IKr-associated binding site targeted by dofetilide. The study compared multiple class III agents including E-4031, quinidine, and sotalol; all except disopyramide and NAPA competed at both sites [1]. While exact IC50 values for clofilium in this specific assay were not tabulated in the abstract, the correlation between binding inhibition and functional IKr blockade was established across the compound panel, positioning clofilium as a validated comparator for IKr binding studies [2]. A separate study using [³H]dofetilide binding to HERG-transfected membranes confirmed that clofilium, along with dofetilide, E-4031, and d-sotalol, inhibits [³H]dofetilide binding [3].

IKr channel binding Radioligand binding assay Class III antiarrhythmic pharmacology

Differential APD Prolongation in Ischemic vs. Normal Myocardium: A Distinctive Property of Clofilium

In a comparative study using Purkinje fibers from normal dogs and dogs subjected to 48-hour coronary artery occlusion, clofilium (30 nM) increased action potential duration (APD) in both normal and infarcted zones, but the magnitude of prolongation was greater in normal tissue. This preferential effect on normal zones reduced the intrinsic APD disparity between normal and ischemic regions [1]. Specifically, the APD of surviving Purkinje fibers in the infarcted zone was longer at baseline than in the normal zone; clofilium reduced this inter-zone APD difference. Additionally, clofilium (300 nM) increased the effective refractory period (ERP) in both zones, again with a larger effect in normal areas [2]. This pattern—selective augmentation of repolarization in normal tissue leading to reduced dispersion—is not universally observed among IKr blockers and may represent a unique electrophysiological signature of clofilium.

Ischemic heart disease Purkinje fiber electrophysiology Action potential duration dispersion

Proarrhythmia Induction and QT Prolongation: Quantitative Characterization of Clofilium in Isolated Perfused Rabbit Heart

In the isolated perfused rabbit heart model, clofilium (10 µM) produced a robust and rapid QT interval prolongation from a baseline of 187 ± 16 ms to 282 ± 33 ms—a mean increase of 95 ms (approximately 51%). Within 8 to 25 seconds after switching to a low K⁺/low Mg²⁺ perfusate, ventricular arrhythmias developed in all hearts, accompanied by a further QT prolongation to 380 ± 73 ms at the time of the first ventricular extrasystole [1]. Concurrently, monophasic action potential duration (MAP) showed disproportionate prolongation during late repolarization: +11% at 50% repolarization, +24% at 70% repolarization, and +38% at 90% repolarization [2]. These parameters establish a reproducible benchmark for clofilium-induced proarrhythmia that can serve as a positive control or model system for testing interventions aimed at mitigating torsades de pointes risk.

Proarrhythmia Torsades de pointes QT prolongation Isolated heart model

Optimal Research and Industrial Applications for Clofilium Phosphate Based on Quantitative Evidence


Cardiac Electrophysiology Research Requiring Precise IKr Blockade at Defined Concentrations

Clofilium phosphate is optimally suited for studies that require selective inhibition of the HERG-encoded IKr current at sub-micromolar to low micromolar concentrations. The compound's IC50 of 150 nM at depolarized potentials (+40 mV) allows researchers to achieve >50% IKr blockade at concentrations that spare other cardiac potassium channels (Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, Kir2.1, and I_Ks), which remain unaffected even at 100-fold higher concentrations [1]. This selectivity window makes clofilium a valuable tool for isolating IKr-mediated effects in complex multicellular preparations or for establishing positive controls in ion channel screening assays. Researchers should note that the tertiary analog LY97241 is approximately 10-fold more potent (IC50 19 nM) and is therefore not a suitable substitute for experiments requiring the exact potency and selectivity profile of clofilium [1].

Atrial Arrhythmia Research and Drug Screening for Atrial-Selective Repolarization Prolongation

Given clofilium's 4- to 6-fold greater potency over sematilide in prolonging atrial action potential duration (EC20 of 2 ± 1 µM vs. 12 ± 4 µM), this compound is particularly well-suited for atrial electrophysiology studies and for screening campaigns aimed at identifying atrial-selective repolarization modulators [2]. The lower effective concentration reduces the likelihood of confounding off-target effects at higher concentrations, enabling cleaner interpretation of atrial-specific pharmacology. This potency advantage also translates to more efficient use of compound in high-throughput or multi-well formats, a non-trivial consideration for procurement planning in large-scale screening operations.

Defibrillation Threshold Modulation Studies and Implantable Device Research

For investigations exploring the interaction between pharmacological agents and defibrillation efficacy—an area relevant to both basic cardiac electrophysiology and medical device research—clofilium phosphate offers a substantially larger effect size than bretylium tosylate. The 31% reduction in defibrillation threshold current and 54% reduction in energy observed with clofilium, compared to only 16% and 31% with bretylium, respectively, make clofilium the preferred tool compound for studies requiring robust, reproducible modulation of defibrillation parameters [3]. This larger dynamic range is particularly advantageous in experimental models where small effect sizes may be obscured by biological variability.

Proarrhythmia Model Development and Torsades de Pointes Research

Clofilium phosphate is a validated tool for establishing reproducible models of acquired long QT syndrome and torsades de pointes. In the isolated perfused rabbit heart model, clofilium (10 µM) produces a consistent and well-characterized sequence of events: baseline QT prolongation from 187±16 ms to 282±33 ms, followed by further prolongation to 380±73 ms coincident with the onset of polymorphic ventricular tachycardia [4]. This robust and predictable proarrhythmic response makes clofilium an ideal positive control for testing novel compounds intended to mitigate or prevent drug-induced QT prolongation, as well as for investigating the mechanistic underpinnings of torsades de pointes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofilium phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.